![molecular formula C20H29N3O5S B2956307 N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-25-9](/img/structure/B2956307.png)
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several rings and functional groups. The cycloheptyl and oxazinan rings would add a degree of three-dimensionality to the molecule, and the oxalamide group would likely be involved in any reactions or interactions with the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cycloheptyl and oxazinan rings could affect the compound’s solubility, while the oxalamide group could affect its reactivity .Scientific Research Applications
Peptide Mimic Synthesis
N-aminosulfamides, closely related to N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, are significant as peptidomimetics. They replace the C(α)H and the carbonyl of an amino acid residue with a nitrogen atom and a sulfonyl group, respectively. The synthesis of aza-sulfurylglycinyl tripeptide analogs from amino acid building blocks has been demonstrated, highlighting the potential of these compounds in peptide mimicry (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Synthesis of 1,2,4-Oxadiazolium Bromides
The compound is structurally related to a class of compounds that can react with isocyanides and Br2 to yield 2-methyl-5-amino-1,2,4-oxadiazolium bromides. These species, including 5-cyclohexylamino-2-methyl-3-phenyl-1,2,4-oxadiazolium bromide, exhibit high electrophilic activity and can further react to form various compounds like 5-cyclohexylamino-3-phenyl-1,2,4-triazole, demonstrating versatile chemical reactivity (Il’in, Bolotin, Suslonov, & Kukushkin, 2018).
Novel Synthetic Approaches to Oxalamides
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is relevant to the compound of interest. This methodology is applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, indicating its utility in the synthesis of anthranilic acid derivatives and oxalamides (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cycloheptyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S/c24-19(20(25)22-16-9-4-1-2-5-10-16)21-15-18-23(13-8-14-28-18)29(26,27)17-11-6-3-7-12-17/h3,6-7,11-12,16,18H,1-2,4-5,8-10,13-15H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUFGZXOCPVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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